1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-

Overview

Description

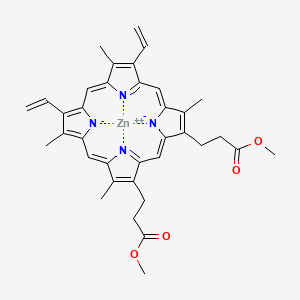

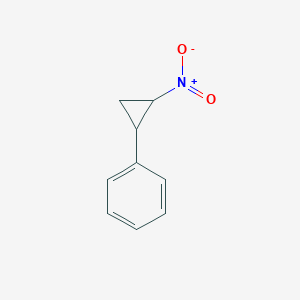

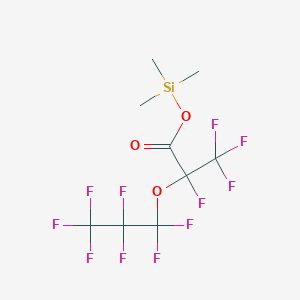

“1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-” is a chemical compound with the molecular formula C9H6IN3O2 . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-” were not found, general pyrazole synthesis methods involve reactions between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Molecular Structure Analysis

The molecular weight of “1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-” is 315.07 . The structure of this compound includes an iodine atom and a nitrophenyl group attached to the pyrazole ring .Physical And Chemical Properties Analysis

The boiling point of “1H-Pyrazole, 4-iodo-1-(4-nitrophenyl)-” is predicted to be 407.9±25.0 °C, and its density is predicted to be 1.98±0.1 g/cm3 . Its pKa is predicted to be -1.95±0.10 .Scientific Research Applications

Molecular Structure Analysis

1H-Pyrazole derivatives are actively studied for their molecular structures. Studies have revealed intricate details about their crystalline structure, molecular geometry, and vibrational frequencies. For instance, a pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was synthesized and characterized using IR, NMR, and X-ray diffraction methods. Advanced methods like Density Functional Theory (DFT) have been used to calculate molecular geometry, vibrational frequencies, and NMR chemical shift values, showcasing the compound's structural stability and providing insights into its molecular interactions (Evecen et al., 2016).

Spectroscopic Characterization and Crystallography

Pyrazole derivatives are characterized by their unique crystalline structures and are examined through spectroscopic techniques. For example, 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole was studied for its monoclinic crystal system, and its molecular geometry and vibrational frequencies were explored using DFT, revealing details about intermolecular interactions and molecular stability (Kumar et al., 2022).

Pharmacological Activities

Pyrazole compounds are known for their pharmacological properties. A study involving a 4-nitrophenyl derivative with the 1H-pyrazol-5-ol moiety revealed significant antioxidant activity, and its interaction with the Raw 264.7 cell line showed an increase in cell proliferation, highlighting the compound's potential in pharmacological applications (Joseph, 2018).

Antimicrobial Properties

1H-Pyrazole derivatives have demonstrated promising antimicrobial properties. For example, certain pyrazoline derivatives exhibited potent antibacterial activity, with specific compounds showing high effectiveness against both Gram-positive and Gram-negative bacterial strains. This underscores the potential of these compounds in developing new antimicrobial agents (Ravula et al., 2016).

Chemical Reactions and Synthesis

The reactivity of 1H-Pyrazole derivatives in various chemical reactions has been a subject of study. For instance, substituted 4-nitrosopyrazoles were explored in the Diels-Alder reaction, leading to the synthesis of new compounds with potential antitumor effects, showcasing the versatility of these compounds in synthetic organic chemistry (Volkova et al., 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The presence of the iodine and nitrophenyl groups may also influence the compound’s interaction with its targets .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and receptor modulation .

Pharmacokinetics

The compound’s molecular weight (325107) suggests that it may have suitable properties for oral bioavailability .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-1-(4-nitrophenyl)-1H-pyrazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

4-iodo-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINGWCUNJLJRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)